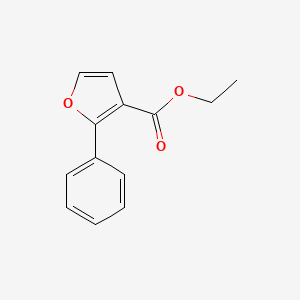

2-Phenyl-3-carbethoxyfuran

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-phenylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-2-15-13(14)11-8-9-16-12(11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAQXZDICAYJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068563 | |

| Record name | 3-Furancarboxylic acid, 2-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

331.00 to 332.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl 2-phenyl-3-furancarboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in oils | |

| Record name | 2-Phenyl-3-carbethoxyfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1125/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.120-1.132 | |

| Record name | 2-Phenyl-3-carbethoxyfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1125/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

50626-02-3 | |

| Record name | Ethyl 2-phenyl-3-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50626-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-phenyl-3-furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050626023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Furancarboxylic acid, 2-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Furancarboxylic acid, 2-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-phenyl-3-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-PHENYL-3-FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JCY5NG0OR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2-phenyl-3-furancarboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Context of Furan Chemistry in Organic Synthesis

The study of furan (B31954) and its derivatives is a significant sub-discipline of heterocyclic chemistry with roots stretching back to the 18th century. The name "furan" is derived from the Latin word "furfur," meaning bran, from which the furan derivative furfural (B47365) is produced. wikipedia.orgfigshare.com One of the earliest furan derivatives to be documented was 2-furoic acid, described by Carl Wilhelm Scheele in 1780. wikipedia.orgfigshare.com This was followed by the reporting of furfural by Johann Wolfgang Döbereiner in 1831, which was later characterized by John Stenhouse. wikipedia.orgfigshare.com The parent compound, furan, was first synthesized by Heinrich Limpricht in 1870. wikipedia.org

The development of synthetic methodologies to construct the furan ring was a crucial advancement. Two classical methods, the Feist-Benary synthesis and the Paal-Knorr synthesis, have been fundamental in the preparation of a wide variety of substituted furans. wikipedia.org The Feist-Benary synthesis, first described by Franz Feist and Erich Benary in the early 1900s, involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like pyridine (B92270) or ammonia (B1221849) to form a substituted furan. wikipedia.orgchemeurope.comquimicaorganica.org The reaction proceeds through a sequence of steps including Knoevenagel-like condensation and intramolecular nucleophilic substitution. wikipedia.orgchemeurope.com

Mechanism of the Feist-Benary Synthesis The reaction can be broken down into the following key stages:

Enolate Formation: A base removes an acidic proton from the β-dicarbonyl compound to form an enolate.

Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the carbon atom bearing the halogen in the α-halo ketone.

Cyclization: The resulting intermediate undergoes cyclization.

Dehydration: The final step involves the elimination of a water molecule to form the aromatic furan ring. quimicaorganica.org

These foundational discoveries and synthetic methods paved the way for the exploration and synthesis of a vast array of furan derivatives, including 2-Phenyl-3-carbethoxyfuran.

Significance of Furan 3 Carboxylate Esters in Contemporary Chemical Research

Furan-3-carboxylate esters, the class of compounds to which 2-Phenyl-3-carbethoxyfuran belongs, are recognized as valuable intermediates in modern organic synthesis. thegoodscentscompany.com The ester functional group at the 3-position of the furan (B31954) ring provides a handle for further chemical transformations, making these compounds versatile building blocks for more complex molecules.

These esters are key components in the synthesis of various products, including pharmaceuticals and agrochemicals. thegoodscentscompany.com For instance, derivatives of furan carboxylic acids have been explored for their potential biological activities. perfumerflavorist.com The development of efficient synthetic routes to furan-3-carboxylate esters is an active area of research. Modern methods, such as the palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives, have been developed to produce these valuable compounds in high yields under relatively mild conditions. hmdb.camdpi.com

Furthermore, furan-3-carboxylate esters serve as precursors to other important heterocyclic structures. For example, they are used in the synthesis of benzo[b]furans, a class of compounds with significant pharmacological interest. quimicaorganica.orgfoodb.ca The reactivity of the furan ring and the ester group allows for a wide range of chemical modifications, solidifying the importance of furan-3-carboxylate esters as scaffolds in synthetic and medicinal chemistry. Some furan esters are also utilized as flavoring agents in the food industry. thegoodscentscompany.com

Overview of Academic Research Trajectories for 2 Phenyl 3 Carbethoxyfuran

Established Synthetic Pathways to this compound

The construction of the this compound core has been approached through various established synthetic routes. These methods can be broadly categorized into conventional thermal methods and more contemporary microwave-assisted techniques.

Conventional Synthetic Approaches

Traditional syntheses of furan (B31954) derivatives often involve multi-step sequences. While specific conventional methods for the direct synthesis of this compound are not extensively detailed in the provided results, the synthesis of related substituted furans often relies on cyclization reactions of acyclic precursors. For instance, the cycloisomerization of alkynyl alcohols to 2,3-dihydrofurans, followed by oxidation, represents a classical approach to furan synthesis. orgsyn.org Another common strategy involves the condensation of α,β-unsaturated compounds with active methylene (B1212753) compounds, which can be adapted for the synthesis of highly substituted furans. oatext.com

Microwave-Assisted Synthetic Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. nih.gov This technique utilizes dielectric heating to achieve rapid and uniform temperature increases, often leading to cleaner reactions with shorter completion times compared to conventional heating. oatext.comnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Heating Mechanism | Conduction and convection | Dielectric heating (dipolar polarization and ionic conduction) nih.gov |

| Reaction Time | Often hours to days oatext.com | Typically minutes oatext.commdpi.com |

| Energy Efficiency | Generally lower | Higher due to direct heating of the reaction mixture nih.gov |

| Yields | Variable, can be lower | Often higher nih.govrsc.org |

| Side Reactions | More prevalent | Often reduced, leading to cleaner products nih.gov |

| Environmental Impact | Can be higher due to longer reaction times and solvent usage | Generally lower, especially in solvent-free conditions oatext.com |

Novel Synthetic Routes and Catalytic Systems

The quest for more efficient and versatile methods for constructing the furan nucleus has led to the exploration of novel synthetic routes, including the use of organometallic coupling reactions and hypervalent iodine reagents.

Exploration of Organometallic Coupling Reactions utilizing Related Furan Intermediates

Organometallic chemistry offers a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis of complex heterocyclic systems. diva-portal.org Metal-catalyzed coupling reactions have become a popular strategy for furan synthesis. hud.ac.uk For instance, copper-catalyzed intramolecular O-vinylation of ketones with vinyl bromides provides access to a range of substituted furans. hud.ac.uk

The generation of (2-furyl)carbene intermediates from enynones, catalyzed by metals like copper, has been shown to be a versatile method for synthesizing functionalized furan derivatives. chim.it These carbene intermediates can undergo various transformations, including cyclopropanation and insertion reactions. chim.it Furthermore, palladium-catalyzed coupling reactions involving furan intermediates, such as the Heck reaction of 2,3-dihydrofuran (B140613) with iodobenzene, can yield 2-phenyl substituted dihydrofurans, which are precursors to the fully aromatic furan. orgsyn.org The use of organozinc reagents in conjunction with furan-based electrophiles also presents a viable route for the introduction of substituents onto the furan ring. d-nb.info

Investigation of Hypervalent Iodine Reagent Applications in Heterocyclic Synthesis

Hypervalent iodine reagents have gained significant attention as environmentally benign alternatives to heavy metal reagents in organic synthesis. nih.gov These reagents are known to mediate a variety of transformations, including oxidative cyclizations, which are particularly useful for the synthesis of heterocyclic compounds. nih.govorganic-chemistry.org

The synthesis of furan derivatives can be achieved through the use of hypervalent iodine(III) reagents. For example, diacetoxyiodobenzene (B1259982) can induce the dehydrogenation of α-alkyl-β-dicarbonyl compounds, leading to the formation of cyclopenta[b]furans through a domino oxidative cyclization. nih.gov Another key application is the oxidative cyclization of β,γ-unsaturated carboxylic acids using PhI(OTf)₂, generated in situ, to produce 4-substituted furan-2-ones. organic-chemistry.orgthieme-connect.com While not directly yielding this compound, these methods demonstrate the potential of hypervalent iodine reagents to construct the core furan-2-one ring system, which could then be further elaborated to the desired product. The synthesis of novel pseudocyclic hypervalent iodine reagents containing furan moieties further expands the synthetic utility of this class of reagents. rsc.org

Table 2: Selected Novel Synthetic Approaches to Furan Derivatives

| Method | Key Reagents/Catalysts | Intermediate/Product Type | Reference |

| Organometallic Coupling | Copper(I) iodide, enynones | (2-Furyl)carbene intermediates | chim.it |

| Organometallic Coupling | Palladium catalysts, 2,3-dihydrofuran, iodobenzene | 2-Phenyl-2,3-dihydrofuran | orgsyn.org |

| Hypervalent Iodine Chemistry | Diacetoxyiodobenzene | Cyclopenta[b]furans | nih.gov |

| Hypervalent Iodine Chemistry | PhI(OAc)₂ / Me₃SiOTf | 4-Substituted furan-2-ones | organic-chemistry.orgthieme-connect.com |

Derivatization and Functionalization Strategies

Once the this compound scaffold is synthesized, its further derivatization and functionalization are crucial for creating a library of compounds with diverse properties. The presence of the phenyl and carbethoxy groups, as well as the furan ring itself, offers multiple sites for chemical modification.

Strategies for C-H functionalization are particularly attractive for the direct introduction of new substituents without the need for pre-functionalized starting materials. For instance, rhodium-catalyzed enantioselective intermolecular C-H insertion and palladium-catalyzed C-H activation/C-O cyclization have been used to synthesize highly functionalized 2,3-dihydrobenzofurans. nih.gov Iridium(III) complexes have also been developed for the asymmetric insertion of donor/acceptor carbenoids into activated C-H bonds. rsc.org

The derivatization of the carbethoxy group can be achieved through standard ester hydrolysis followed by amide coupling or other transformations of the resulting carboxylic acid. Furthermore, derivatization can also involve the use of the entire molecule as a building block. For example, 1-phenyl-3-methyl-5-pyrazolone (PMP) is used as a derivatizing agent for oligosaccharides to facilitate their analysis by HPLC and mass spectrometry. sioc-journal.cnnih.govresearchgate.net This highlights the potential for the phenyl-furan moiety to be incorporated into larger, more complex structures.

Chemical Modifications of the Furan Ring System

The furan ring in this compound is an electron-rich heterocycle, making it susceptible to various chemical modifications. However, its reactivity is modulated by the substituents at the C2 and C3 positions. The phenyl group at C2 is generally activating, while the electron-withdrawing carbethoxy group at C3 is deactivating and provides stability against acid-catalyzed polymerization or ring-opening, which can be problematic for simple furans. pharmaguideline.com

Electrophilic Aromatic Substitution: Due to the combined electronic effects of the substituents, electrophilic attack is predicted to occur preferentially at the C5 position, which is activated by the C2-phenyl group and less deactivated by the C3-ester group compared to the C4 position. Common electrophilic substitution reactions applicable to the furan ring include halogenation, nitration, and acylation. pharmaguideline.comchemistrywithdrsantosh.com

Halogenation: Monohalogenation, such as bromination using N-bromosuccinimide (NBS) or bromination in milder conditions like dioxane at low temperatures, would likely yield the 5-bromo derivative. pharmaguideline.com Furans substituted with electron-withdrawing groups at position-2 are known to produce 5-bromo derivatives. pharmaguideline.com

Nitration: Nitration can be achieved using mild nitrating agents like acetyl nitrate (B79036) at low temperatures to prevent degradation of the furan ring, resulting in 2-phenyl-3-carbethoxy-5-nitrofuran. pharmaguideline.com

Acylation: Friedel-Crafts acylation, using an acid anhydride (B1165640) with a mild Lewis acid catalyst such as phosphoric acid or boron trifluoride, would introduce an acyl group at the C5 position. chemistrywithdrsantosh.com

Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions. In the case of this compound, it can react with potent dienophiles to form bicyclic adducts, which can serve as intermediates for more complex polycyclic systems. The substitution pattern may influence the stereoselectivity and regioselectivity of the cycloaddition.

Ring-Opening Reactions: While the C3-ester group offers some stability, the furan ring can undergo oxidative ring-opening. Treatment with oxidizing agents like sodium hypochlorite (B82951) or meta-chloroperbenzoic acid can lead to the formation of (Z)-1,4-enediones. pharmaguideline.comresearchgate.net This transformation provides a pathway from the heterocyclic system to functionalized acyclic compounds.

Table 1: Summary of Potential Furan Ring Modifications

| Reaction Type | Reagents & Conditions | Expected Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) in CCl₄ or Br₂ in dioxane, -5°C | 2-Phenyl-3-carbethoxy-5-bromofuran |

| Nitration | Acetyl nitrate (HNO₃/Ac₂O), low temperature | 2-Phenyl-3-carbethoxy-5-nitrofuran |

| Acylation | Acetic anhydride, BF₃·OEt₂ | 5-Acetyl-2-phenyl-3-carbethoxyfuran |

| Diels-Alder | Maleic anhydride, heat | 7-Oxabicyclo[2.2.1]heptene derivative |

| Oxidative Ring Opening | m-Chloroperbenzoic acid (m-CPBA) | Acyclic (Z)-1,4-enedione derivative |

Ester Group Transformations

The carbethoxy (ethyl ester) group at the C3 position is a key functional handle for derivatization. Standard ester transformations can be employed to generate a variety of analogues. researchgate.net

Hydrolysis: Base- or acid-catalyzed hydrolysis of the ester will yield the corresponding 2-phenylfuran-3-carboxylic acid. This carboxylic acid is a crucial intermediate for further reactions.

Reduction: The ester can be reduced to the corresponding primary alcohol, (2-phenyl-3-furyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Amidation: The ester can be converted directly to an amide via aminolysis with an amine, often at elevated temperatures. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or DMT/NMM/TsO⁻, potentially under microwave-assisted conditions for enhanced efficiency. researchgate.net

Transesterification: Reaction with a different alcohol under acidic or basic conditions can replace the ethyl group with another alkyl or aryl group, altering the steric and electronic properties of the molecule.

Table 2: Data on Ester Group Transformations

| Transformation | Reagents & Conditions | Product Functional Group |

|---|---|---|

| Hydrolysis | NaOH (aq), heat; then H₃O⁺ | Carboxylic Acid (-COOH) |

| Reduction | LiAlH₄ in THF | Primary Alcohol (-CH₂OH) |

| Amidation | R₂NH, heat or via carboxylic acid + R₂NH, EDC | Amide (-CONR₂) |

| Transesterification | R'OH, H⁺ or base catalyst | New Ester (-COOR') |

Phenyl Moiety Functionalization

The phenyl group at the C2 position can undergo electrophilic aromatic substitution. The furan ring acts as the primary directing group. As a heterocyclic substituent, the 2-(3-carbethoxyfuran) group is generally considered activating and ortho-, para-directing. Therefore, electrophilic attack will preferentially occur at the para-position of the phenyl ring, with some substitution at the ortho-positions, depending on steric hindrance.

Nitration: Treatment with a standard nitrating mixture (H₂SO₄/HNO₃) would likely yield the 2-(4-nitrophenyl)-3-carbethoxyfuran as the major product.

Halogenation: Reaction with bromine (Br₂) in the presence of a Lewis acid like FeBr₃ would lead to the formation of the 2-(4-bromophenyl) derivative.

Sulfonation: Fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group, primarily at the para-position.

Friedel-Crafts Acylation/Alkylation: These reactions, using an acyl/alkyl halide and a Lewis acid catalyst, would also be directed to the para-position of the phenyl ring.

It is important to note that reaction conditions must be carefully controlled to avoid undesired reactions on the sensitive furan ring.

Table 3: Potential Functionalization of the Phenyl Ring

| Reaction Type | Reagents & Conditions | Major Product |

|---|---|---|

| Nitration | H₂SO₄, HNO₃ | 2-(4-Nitrophenyl)-3-carbethoxyfuran |

| Bromination | Br₂, FeBr₃ | 2-(4-Bromophenyl)-3-carbethoxyfuran |

| Sulfonation | Fuming H₂SO₄ | 2-(4-Sulfophenyl)-3-carbethoxyfuran |

| Acylation | RCOCl, AlCl₃ | 2-(4-Acylphenyl)-3-carbethoxyfuran |

Stereochemical Control in Synthesis of Chiral Analogues

While this compound itself is an achiral molecule, the development of synthetic methods to access its chiral analogues is a significant area of research, driven by the importance of stereochemistry in bioactive compounds. benthamdirect.com This involves creating one or more stereocenters on the furan or tetrahydrofuran (B95107) core, or by generating axial chirality. mdpi.com

Several advanced strategies can be employed:

Catalytic Asymmetric Synthesis: This approach involves using a chiral catalyst to control the stereochemical outcome of a reaction.

An enantioselective "interrupted" Feist-Benary reaction, using a chiral auxiliary based on cinchona alkaloids, can produce chiral hydroxydihydrofurans, which are precursors to furans. wikipedia.org

Palladium-catalyzed asymmetric reactions, such as the [3+2] spiroannulation with specific chiral ligands, can be used to construct chiral spiro-furan derivatives. nih.gov

Copper-catalyzed cascade reactions between enaminones and N-tosylhydrazones can yield highly functionalized 2H-furan derivatives with a quaternary stereocenter as single diastereomers. rsc.orgrsc.org

Use of Chiral Pool Precursors: Readily available chiral molecules, such as carbohydrates or amino acids, can be used as starting materials. benthamdirect.com Their inherent stereochemistry is carried through the synthetic sequence to produce enantiomerically pure furan derivatives.

Chemoenzymatic Methods: Enzymes can be used for kinetic resolution of a racemic mixture of a chiral furan intermediate, providing access to one enantiomer in high purity. benthamdirect.comacs.org

Stereoselective Synthesis of Tetrahydrofuran Analogues: Chiral analogues can also be in the form of reduced furan rings (tetrahydrofurans). Copper- or rhodium-catalyzed reactions of diazocarbonyl compounds with β-hydroxyketones can produce highly substituted tetrahydrofurans with excellent diastereoselectivity. nih.gov

These methodologies provide powerful tools for accessing optically active furan derivatives, which are valuable building blocks for natural product synthesis and medicinal chemistry. benthamdirect.comrsc.org

Table 4: Strategies for Synthesis of Chiral Analogues

| Strategy | Methodological Approach | Key Features |

|---|---|---|

| Catalytic Asymmetric Synthesis | Enantioselective [3+2] Cycloaddition | Forms chiral dihydrofurans with high enantioselectivity (up to 95% ee). rsc.org |

| Catalytic Asymmetric Synthesis | Asymmetric "Interrupted" Feist-Benary | Uses chiral alkaloids to induce chirality during furan ring formation. wikipedia.org |

| Chiral Pool Synthesis | Derivatization of Carbohydrates | Utilizes the inherent chirality of natural products to build chiral furan scaffolds. benthamdirect.com |

| Chemoenzymatic Resolution | Enzymatic Kinetic Resolution | Separates racemic mixtures of chiral furan precursors. acs.org |

| Diastereoselective Synthesis | Diverted Carbene O-H Insertion | Creates highly substituted chiral tetrahydrofurans with excellent diastereoselectivity. nih.gov |

Conformational Analysis and Molecular Recognition

The key flexible points in this compound are the bond connecting the phenyl ring to the furan ring and the bonds within the carbethoxy (ethyl ester) side chain. The relative orientation of the phenyl and furan rings is determined by the torsion angle around the C-C single bond that links them. This rotation influences the degree of conjugation between the two rings and the steric hindrance between adjacent hydrogen atoms. Theoretical conformational analysis of similar biaryl systems often reveals a non-planar (twisted) lowest-energy conformation to relieve steric strain. Furthermore, the flexible polymethylene fragment of the carbethoxy group allows the phenyl rings in some analogue structures to adopt various mutual arrangements, with a notable tendency for the formation of π-π interactions. sciforum.net In related heterocyclic systems like 3-phenyl-3-silatetrahydropyran, theoretical studies have shown a slight energetic preference for conformers where the bulky phenyl group occupies an axial-like position, a finding attributed to electronic effects outweighing steric destabilization. mdpi.com

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The ability of this compound analogues to bind to a biological target is governed by this principle. The different parts of the molecule contribute distinct interaction capabilities:

The Phenyl Ring: Can participate in hydrophobic interactions and π-π stacking with aromatic residues (like phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. sciforum.net It can also establish cation-π interactions. nih.gov

The Furan Ring: The oxygen atom in the furan ring is a hydrogen bond acceptor. nih.gov The aromatic nature of the ring also allows for potential π-π stacking interactions.

The Carbethoxy Group: The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor, a critical feature for anchoring the ligand within a binding site. The ethyl group provides a small hydrophobic region.

The specific recognition of a ligand by its receptor is a result of the complementary nature of their shapes, sizes, and patterns of interacting functional groups. mdpi.com Studies on how trehalose (B1683222) analogues are recognized by bacterial transporters highlight the importance of the precise geometry and positioning of hydrogen bond donors and acceptors for effective binding. nih.gov

Quantitative Structure-Activity Relationship ((Q)SAR) Methodologies for Furan Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that attempt to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models translate the chemical structure into numerical descriptors—representing physicochemical, topological, or electronic properties—and use statistical methods to build a mathematical equation that can predict the activity of new, unsynthesized compounds. unram.ac.id For furan derivatives, various QSAR methodologies have been successfully applied to understand the structural requirements for a range of biological activities. neliti.comnih.gov

Common QSAR approaches include:

Comparative Molecular Field Analysis (CoMFA): A 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields. sioc-journal.cnsioc-journal.cn The results are often visualized as 3D contour maps, which show regions where bulky groups (steric field) or charged groups (electrostatic field) would increase or decrease activity. sioc-journal.cnsioc-journal.cn

Comparative Molecular Similarity Index Analysis (CoMSIA): Similar to CoMFA, CoMSIA also evaluates steric and electrostatic fields but adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often resulting in more interpretable contour maps. sioc-journal.cn

k-Nearest Neighbor (kNN) Method: A 3D-QSAR approach that generates models based on the principle that structurally similar compounds should have similar biological activities. neliti.com

Regression-Based Methods: These include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS), which are used to build linear equations between molecular descriptors and activity. unram.ac.idaimspress.com

These studies have provided valuable insights. For example, a 3D-QSAR study on furanone derivatives with antibacterial activity identified the importance of steric and electronic features for potency. neliti.com In another study on diaryl furanones as COX-2 inhibitors, QSAR models showed a significant correlation between inhibitory activity and the conformation, connectivity, and physical properties of the molecules. nih.gov For nitrofuran derivatives with antitubercular activity, QSAR models suggested that the presence of the nitro-substituted furan ring is essential, and identified specific structural fragments and topological descriptors that influence activity. aimspress.com

| Furan Derivative Class | Biological Activity | QSAR Methodology | Key Findings / Statistical Results | Reference |

|---|---|---|---|---|

| Furanones | Antibacterial | 3D-QSAR (kNN-MFA) | Generated a model with good correlation (r² = 0.8699) and internal prediction (q² = 0.822). | neliti.com |

| Diaryl furanones | Selective COX-2 Inhibition | QSAR (MOE) | Found statistically significant correlations with physical, connectivity, and conformational properties. | nih.gov |

| Diacylureas with furan moiety | Insecticidal | 3D-QSAR (CoMFA/CoMSIA) | Developed models with strong predictive ability (CoMSIA r² = 0.841); contour maps guided structural optimization. | sioc-journal.cn |

| Diacylhydrazines with furan | Insecticidal (Larvicidal) | 3D-QSAR (CoMFA) | Obtained a predictive model (q² = 0.518, r² = 0.936) and used contour maps to explain SAR. | sioc-journal.cn |

| Furan derivatives | Corrosion Inhibition | QSAR (PCR, MLR, PLS) | The PCR model gave the best statistical results (R² = 0.976) for predicting inhibition efficiency. | unram.ac.id |

| Nitrofuran derivatives | Antitubercular | QSAR (CP-MLR, PLS) | Identified essential descriptors, including the presence of the nitro-furan ring and Kier-Hall electrotopological states. | aimspress.com |

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. ijper.orgajchem-a.com It is an indispensable tool in structure-based drug design, providing critical insights into ligand-target interactions at the atomic level. nih.gov The process generally involves preparing 3D structures of the ligand and protein, defining the active site of the protein, and then using a scoring function to evaluate and rank the different binding poses of the ligand within that site. ijper.org

For analogues of this compound, molecular docking studies can elucidate how these compounds fit into the binding pockets of various enzymes and receptors. These studies reveal key interactions that are essential for biological activity. Common interactions observed for furan-based ligands include:

Hydrogen Bonds: The carbonyl oxygen of the ester or amide group and the furan oxygen are common hydrogen bond acceptors, often interacting with residues like Arginine, Tyrosine, or the protein backbone. nih.govnih.govmdpi.com

Hydrophobic Interactions: The phenyl ring and other aliphatic parts of the molecule frequently engage in hydrophobic interactions with nonpolar amino acid residues such as Leucine, Valine, and Alanine. ajchem-a.comnih.gov

Pi-Pi Stacking: The aromatic phenyl and furan rings can stack with the aromatic side chains of residues like Tryptophan, Histidine, or Tyrosine. ijper.org

For instance, docking studies of 2-phenyl-benzofuran-3-carboxamide derivatives, which are close analogues, showed that a potent inhibitor of Sortase A shared a similar binding pattern with the enzyme's natural substrate, forming crucial hydrogen bonds with Cys184, Trp194, and Arg197. nih.gov In another study, docking of furan-based inhibitors into the antitubercular target MbtI revealed that the furan oxygen formed a hydrogen bond, while the phenyl ring engaged in cation-π and hydrophobic interactions. nih.gov These detailed interaction maps are fundamental for explaining observed structure-activity relationships and for guiding the design of more potent and selective inhibitors.

| Furan Derivative Class | Protein Target (PDB Code) | Docking Score / Binding Energy | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 2-Phenyl-benzofuran-3-carboxamides | Staphylococcus aureus Sortase A (2KID) | IC₅₀ = 30.8 µM (for best compound) | Cys184, Trp194, Arg197 (H-bonds) | nih.gov |

| Furan-based Salicylate (B1505791) Synthase Inhibitors | MbtI | IC₅₀ = 13.1 µM (for best compound) | K438, G270, K205, R405, H334 (H-bonds, cation-π) | nih.gov |

| Furan-based Schiff Bases | DNA gyrase (1KZN) | -7.1768 kcal/mol | Interaction with receptor active site. | acgpubs.org |

| Furan-azetidinone Hybrids | E. coli Dihydrofolate reductase (1RX7) | Not specified | HIE 79, TRP 221 (H-bond, pi-pi stacking) | ijper.org |

| Furan-based derivatives | Tubulin (Colchicine binding site) | -21.72 kcal/mol | Tyr 228, Asn 228 (H-bonds); Tyr 224 (hydrophobic) | nih.gov |

| Heterocycles with Pyrazole/Pyran | Cyclooxygenase-2 (COX-2) | Not specified | Hydrogen bonding interactions enhanced by -OH and -OCH₃ groups. | mdpi.com |

Rational Design of Derivatives for Targeted Biological Activities

Rational design is a strategy in medicinal chemistry that uses the knowledge of a biological target's structure and/or the structure-activity relationships of known active compounds to design new, more effective molecules. who.intmdpi.com This approach stands in contrast to random screening and aims to reduce the time and cost of drug discovery by focusing on molecules with a higher probability of success. Insights gained from conformational analysis, QSAR, and molecular docking are the cornerstones of the rational design process for furan-based compounds.

Key strategies in rational design include:

Structure-Based Drug Design (SBDD): This approach relies on the 3D structure of the target protein, often determined by X-ray crystallography or cryo-EM. Molecular docking is used to predict how different derivatives might bind, allowing chemists to design modifications that enhance favorable interactions (e.g., adding a group to form a new hydrogen bond) or remove unfavorable ones. The design of kinase inhibitors has been guided by such in silico docking studies. rsc.org

Ligand-Based Drug Design (LBDD): When the target's 3D structure is unknown, design efforts can be guided by the structures of known active ligands. QSAR models are a form of LBDD, as are pharmacophore models, which define the essential 3D arrangement of functional groups required for activity.

Scaffold Hopping and Isosteric Replacement: This involves replacing the core structure (scaffold) of a known active molecule with a chemically different one that maintains the original's key interaction points. nih.gov Isosteric replacement involves substituting a functional group with another that has similar physical or chemical properties (e.g., replacing a nitro group with a trifluoromethyl group). nih.govnih.gov

A powerful example of rational design is the development of potent Dipeptidyl Peptidase 4 (DPP-4) inhibitors starting from a natural product lead. nih.gov By using scaffold hopping and methods that analyze electrostatic complementarity, researchers achieved an approximately 7400-fold increase in potency. nih.gov Similarly, the rational design of furan-based antitubercular agents was guided by docking results, which suggested which positions on the phenyl ring should be substituted to create new, favorable hydrogen bonds with the target enzyme, MbtI. nih.gov This iterative cycle of design, synthesis, and testing, informed by computational analysis, is central to modern drug discovery and the development of novel furan derivatives with targeted biological functions. mdpi.com

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. researchgate.net For 2-Phenyl-3-carbethoxyfuran, both ¹H and ¹³C NMR provide definitive evidence for its structure, revealing the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals for the phenyl, furan (B31954), and ethyl ester moieties. rsc.org The protons on the phenyl group typically appear as a multiplet in the aromatic region. The two protons on the furan ring are distinct and appear as doublets, with their chemical shifts and coupling constant being indicative of their positions on the furan ring. The ethyl group of the carbethoxy function gives rise to a quartet and a triplet, corresponding to the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, respectively. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester is typically found at the downfield end of the spectrum. The carbons of the phenyl and furan rings resonate in the aromatic region, while the carbons of the ethyl group appear at the upfield end. researchgate.net

A detailed assignment of the NMR data is presented in the table below. rsc.org

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl-H | 7.98 (d, J = 7.8 Hz, 2H), 7.38-7.47 (m, 3H) | 129.8, 129.0, 128.3, 127.5 |

| Furan-H4 | 6.86 (d, J = 1.8 Hz, 1H) | 113.8 |

| Furan-H5 | 7.43 (d, J = 1.8 Hz, 1H) | 141.3 |

| -OCH₂CH₃ | 4.31 (q, J = 7.2 Hz, 2H) | 60.5 (assumed from similar structures) |

| -OCH₂CH₃ | 1.34 (t, J = 7.2 Hz, 3H) | 14.3 (assumed from similar structures) |

| C=O | - | 164.0 (predicted) |

| Furan-C2 | - | 156.0 |

| Furan-C3 | - | 120.9 |

Note: Some ¹³C NMR values are based on predictions and data from closely related structures, as a complete experimental dataset was not available in the cited literature.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight of 216.23 g/mol . foodb.ca

Predicted fragmentation patterns from GC-MS data suggest characteristic losses. foodb.ca Key fragments would likely arise from the cleavage of the ester group, such as the loss of an ethoxy radical (-•OCH₂CH₃) or ethylene (B1197577) (-C₂H₄) via a McLafferty rearrangement, followed by the loss of carbon monoxide (-CO). The stability of the phenyl and furan rings would lead to prominent ions corresponding to these aromatic moieties.

Predicted Major Mass Fragments:

| m/z | Proposed Fragment |

| 216 | [M]⁺ (Molecular Ion) |

| 188 | [M - C₂H₄]⁺ |

| 171 | [M - OCH₂CH₃]⁺ |

| 143 | [M - CO₂C₂H₅]⁺ |

| 115 | [C₉H₇]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

This table is based on predicted fragmentation patterns and general principles of mass spectrometry for this class of compounds. foodb.ca

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific bond vibrations. vscht.cz The IR spectrum of this compound is expected to show several characteristic absorption bands. libretexts.orglibretexts.org The presence of the ester group is confirmed by a strong C=O stretching vibration. The aromatic phenyl ring and the furan ring will exhibit C=C stretching vibrations and C-H stretching and bending vibrations. vscht.czresearchgate.net

Expected Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Alkyl C-H | Stretch | 3000-2850 |

| C=O (Ester) | Stretch | ~1710 |

| Aromatic/Furan C=C | Stretch | 1600-1450 |

| C-O (Ester & Furan) | Stretch | 1300-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. msu.edu this compound, with its conjugated system of the phenyl ring, furan ring, and carbonyl group, is expected to exhibit strong UV absorption. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions. The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity. biointerfaceresearch.comresearchgate.net For similar aromatic systems, absorption maxima are often observed in the 250-350 nm range. science-softcon.de

Advanced X-ray Crystallography for Solid-State Structure Determination of Furan Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. biointerfaceresearch.com While a specific crystal structure for this compound is not publicly available, the methodology is well-established for furan and phenyl derivatives. docbrown.infohmdb.carsc.org

The process would involve growing a single crystal of the compound, which can be challenging for liquids or oils. rsc.org This crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to generate an electron density map. From this map, the positions of individual atoms can be determined, providing highly accurate bond lengths, bond angles, and torsional angles. Such data would definitively establish the planarity of the furan ring and the relative orientation of the phenyl and carbethoxy substituents.

Computational Chemistry Studies

Computational chemistry provides theoretical insights into the structure, properties, and reactivity of molecules, complementing experimental data. molbase.cn

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to model the electronic structure of molecules. figshare.com For furan derivatives, DFT calculations, often using functionals like B3LYP, have been employed to optimize molecular geometries and predict spectroscopic properties. foodb.ca These calculations can provide valuable information about the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the nature of chemical bonds. Such studies on related furan systems have helped in understanding their reactivity in reactions like cycloadditions. foodb.ca

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. vscht.cz For a molecule like this compound, MD simulations could be used to explore the rotational freedom around the single bond connecting the phenyl and furan rings, as well as the conformational dynamics of the ethyl ester chain. These simulations can be performed in various environments, such as in a vacuum or in a solvent, to understand how the surrounding medium affects the molecule's behavior.

Prediction of Reactivity and Electronic Properties

Computational chemistry provides a powerful lens for predicting the reactivity and electronic characteristics of this compound. Through methods like Density Functional Theory (DFT), it is possible to model the molecule's behavior and properties, offering insights that complement experimental findings. These theoretical studies are crucial for understanding the molecule's stability, potential reaction pathways, and electronic nature.

Reactivity Descriptors

Global reactivity descriptors derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are instrumental in predicting the chemical behavior of this compound. A smaller HOMO-LUMO energy gap is generally indicative of higher reactivity. sciforum.net The energies of these orbitals are fundamental to calculating properties such as chemical potential, hardness, and the global electrophilicity index, which collectively forecast the molecule's reactivity towards nucleophiles and electrophiles. sciforum.netsciencepublishinggroup.com

For instance, a higher HOMO energy suggests a greater propensity to react with electrophiles. sciforum.net The distribution of these frontier orbitals across the molecule highlights the most probable sites for electrophilic and nucleophilic attack. In furan derivatives, the furan ring itself is a key area of interest. The substitution pattern, with a phenyl group at the C2 position and a carbethoxy group at the C3 position, significantly influences the electron distribution and, consequently, the reactivity of the furan core. acs.org

Computational studies on related substituted furans have shown that the nature and position of substituents dramatically alter the electronic properties and reactivity. sciencepublishinggroup.com For this compound, the electron-withdrawing nature of the carbethoxy group and the aromatic phenyl ring will modulate the electron density of the furan ring, impacting its susceptibility to various reactions.

Table 1: Calculated Reactivity Descriptors for Furan and Substituted Derivatives Note: The data in this table is representative and derived from computational studies on similar furan compounds for illustrative purposes, as specific data for this compound was not available in the searched literature.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Global Electrophilicity Index (ω) |

|---|---|---|---|---|

| Furan | -6.40 | 1.80 | 8.20 | 0.85 |

| 2-Methylfuran | -6.15 | 1.85 | 8.00 | 0.92 |

| 2-Phenylfuran | -5.90 | -0.50 | 5.40 | 1.55 |

| 3-Carbethoxyfuran | -6.80 | -0.20 | 6.60 | 1.80 |

Electronic Properties

The electronic properties of this compound, such as its dipole moment and polarizability, are also predictable through computational modeling. These properties are crucial for understanding intermolecular interactions and the molecule's behavior in the presence of an electric field. The substitution of the furan ring is known to significantly affect molecular planarity, which in turn influences properties like electron mobility. acs.org

The relatively low aromaticity of furan compared to other heterocycles like thiophene (B33073) can lead to distinct electronic characteristics in its derivatives. rsc.org This can result in enhanced molecular hyperpolarizability, a desirable trait for materials used in nonlinear optics. rsc.org Quantum chemical calculations, such as those employing DFT with a basis set like B3LYP/6-311++G(d,p), can provide detailed insights into the electronic structure and charge distribution within the this compound molecule. researchgate.net These calculations help to identify the nucleophilic and electrophilic centers within the molecule, corroborating the predictions made by frontier molecular orbital analysis. researchgate.net

| Compound | Dipole Moment (Debye) | Polarizability (α) | Molecular Planarity |

|---|---|---|---|

| Furan | 0.71 | 44.5 | Planar |

| 2-Phenylfuran | 0.85 | 120.2 | Near-Planar |

| Furan-Thiophene Copolymer | - | - | Affected by substitution acs.org |

Metabolic Pathways and Toxicological Assessment from a Research Perspective

In Vitro and In Vivo Metabolic Transformations of 2-Phenyl-3-carbethoxyfuran

The metabolic fate of this compound, a flavoring agent, is primarily characterized by hydrolysis of its ester group, followed by oxidation and conjugation of the resulting metabolites. This metabolic pathway is a common route for many structurally related furfuryl derivatives. inchem.org

Ester Hydrolysis Mechanisms

The initial and most significant metabolic step for this compound is the hydrolysis of its carbethoxy (ethyl ester) group. inchem.org This reaction cleaves the ester bond, yielding 2-phenyl-3-carboxyfuran and ethanol. This process can be catalyzed by enzymes or occur under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, the alcohol (ethanol) is eliminated, leaving the carboxylic acid. This process is reversible. chemistrysteps.comlibretexts.orgspcmc.ac.in

The rate of ester hydrolysis can be influenced by the structure of the ester. For instance, the size of the alkyl group can affect the kinetics of base-catalyzed hydrolysis. nih.gov

Oxidation and Conjugation Reactions

Following ester hydrolysis, the primary metabolite, 2-phenyl-3-carboxyfuran, can undergo further metabolic transformations. These subsequent steps, known as Phase II reactions, generally involve oxidation and conjugation, which facilitate the excretion of the compound from the body. nih.gov

Oxidation: The furan (B31954) ring and the phenyl ring of the molecule are potential sites for oxidation. inchem.org The cytochrome P450 (CYP450) enzyme system, primarily located in the liver, is responsible for many oxidative reactions. nih.gov In some cases, furan rings can be oxidized, potentially leading to the formation of reactive intermediates. inchem.org Aromatic oxidation of the phenyl group is also a predicted metabolic pathway. inchem.org

Conjugation: The carboxylic acid group resulting from hydrolysis is a key site for conjugation reactions. The most common conjugation pathway for carboxylic acids is the formation of a conjugate with the amino acid glycine. inchem.org This process involves the activation of the carboxylic acid to a coenzyme A (CoA) thioester, which then reacts with glycine. inchem.org Glucuronidation, the addition of a glucuronic acid moiety, is another major conjugation pathway for compounds with hydroxyl or carboxylic acid groups. nih.gov Sulfation, the addition of a sulfate (B86663) group, can also occur. nih.gov These conjugation reactions increase the water solubility of the metabolite, making it more readily excretable in urine. nih.gov

Safety Evaluation Procedures and Methodologies for Food Additives

The safety assessment of food additives like this compound involves a structured approach that considers exposure levels and potential toxicity based on chemical structure.

Application of the Threshold of Toxicological Concern (TTC) Approach

The Threshold of Toxicological Concern (TTC) is a risk assessment principle used for substances present at very low levels in the diet, for which limited or no specific toxicity data are available. nih.govcanada.ca It establishes a human exposure threshold below which there is a very low probability of an appreciable risk to human health. nih.gov This approach is particularly useful for assessing the safety of flavoring substances, impurities in food additives, and migrants from food contact materials. nih.govcanada.ca

The TTC approach categorizes chemicals into different classes based on their chemical structure and potential toxicity. diva-portal.org For each class, a specific exposure threshold is defined. For substances with structural alerts for genotoxicity, a more conservative TTC value of 0.15 µ g/person/day is often applied. nih.govfoodpackagingforum.org The European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have adopted the TTC concept in their evaluations of flavoring substances. canada.cadiva-portal.org

| TTC Application Area | Key Principles | Relevant Thresholds |

| Food Additives & Flavorings | Establishes a human exposure threshold below which the risk to human health is considered negligible. nih.govdiva-portal.org | Cramer Class I: 1800 µ g/person/day , Class II: 540 µ g/person/day , Class III: 90 µ g/person/day . diva-portal.org |

| Genotoxic Substances | A conservative threshold is applied for substances with structural alerts for genotoxicity where carcinogenicity data is lacking. nih.gov | 0.15 µ g/person/day . nih.govfoodpackagingforum.org |

| Food Contact Materials | Used to set a "Threshold of Regulation" (TOR) for substances that migrate from packaging into food. nih.gov | The U.S. FDA uses a TOR of 1.5 µ g/person/day . nih.govdiva-portal.org |

Genotoxicity Assessments and Identification of Structural Alerts

Genotoxicity tests are designed to detect compounds that can cause damage to genetic material (DNA). fda.gov These assessments are a critical component of the safety evaluation of food additives. A standard battery of genotoxicity tests is often required. fda.gov

Structural alerts are specific chemical substructures or molecular features that are known to be associated with a potential for genotoxicity. fda.govacs.org The presence of a structural alert in a molecule can trigger the need for further testing. Examples of structural alerts include electrophilic centers like epoxides, aromatic amines, and nitro groups. fda.govacs.org Various computational tools and software, such as DEREK, TOPKAT, and MCASE, are used to identify potential structural alerts. acs.orgnih.gov

Furan and its derivatives have been the subject of genotoxicity studies. nih.govoup.comnih.gov Some furan derivatives have shown genotoxic activity in certain test systems. nih.govoup.com The parent compound, furan, has been shown to cause DNA damage in vitro. scielo.br For some furan derivatives, concerns about genotoxicity have been raised, which in some cases could be ruled out by further testing on the substances themselves or on structurally related supporting substances. semanticscholar.org

| Compound/Group | Genotoxicity Finding | Citation |

| Furan | Caused DNA damage in human lymphocytes and sperm in vitro. | scielo.br |

| Furan and Arenofuran Derivatives | Many derivatives showed pronounced genotoxic activities in the phage T7-inactivation test. | nih.gov |

| Nitrated Furan and Arenofuran Derivatives | The majority of the 36 tested compounds were found to be genotoxic. | oup.comnih.gov |

| Certain Alkylfurans | Concerns for genotoxicity were raised but could be ruled out based on new data for supporting substances. | semanticscholar.org |

Comparative Metabolic Studies with Related Furan Derivatives

From a research perspective, understanding the metabolic fate of a compound is crucial for assessing its biological activity and potential toxicity. The metabolism of this compound can be contextualized by comparing it with other structurally related furan derivatives.

Furan and its derivatives are known to undergo complex metabolic transformations, primarily mediated by the cytochrome P-450 (CYP) enzyme system. nih.govnih.gov A common pathway involves the oxidation of the furan ring, which can lead to the formation of highly reactive, electrophilic intermediates. nih.govacs.org These reactive metabolites, such as epoxides or unsaturated dicarbonyls, are implicated in the cellular necrosis and organ toxicity observed with some furan compounds. nih.govresearchgate.net The primary detoxification mechanism for these reactive species is conjugation with glutathione (B108866) (GSH), forming less reactive, water-soluble conjugates that can be excreted. nih.govacs.org

In the case of this compound, its metabolic pathway is anticipated to involve processes common to other furfuryl derivatives. inchem.org It is grouped with substances like furfuryl alcohol and furfural (B47365), which are expected to be hydrolyzed and/or metabolized to furoic acid or, in this specific case, a substituted furoic acid. inchem.org The presence of the carbethoxy group at the 3-position suggests that hydrolysis by esterase enzymes is a likely initial metabolic step, yielding the corresponding carboxylic acid (2-phenyl-3-furoic acid) and ethanol. This resulting furoic acid derivative can then undergo further metabolism.

Comparative analysis with other furan derivatives reveals variations in metabolic pathways based on the nature and position of substituents on the furan ring.

Furfural and Furfuryl Alcohol : These are simple furan derivatives that are primarily metabolized to furoic acid. inchem.org This shared metabolic endpoint is a key reason for grouping them with this compound for safety assessments. inchem.org

Furan : The parent compound, furan, is metabolized by CYP enzymes, particularly CYP2E1, to a reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA). researchgate.netresearchgate.net This metabolite is considered responsible for the hepatotoxicity and carcinogenicity associated with furan exposure. researchgate.netresearchgate.net Studies have shown that furan is metabolized similarly in rodent and human hepatocytes, suggesting that humans may be susceptible to its toxic effects. nih.gov

Substituted Furans : The toxicity of furan derivatives can be significantly modulated by the substituents on the ring. researchgate.net For instance, the metabolism of sulfur-substituted furans is expected to involve reactions of the divalent sulfur. inchem.org Phenyl-substituted furan derivatives, depending on the other substituents, may undergo different metabolic fates. acs.orgnih.gov Research on phenyl-substituted fatty acids in ruminants has shown degradation via β-oxidation without saturation of the aromatic ring. oup.comglobalauthorid.com

The toxicological data from animal studies provide a basis for comparing the relative safety of these compounds. A 90-day feeding study in rats established a No-Observed-Effect-Level (NOEL) for this compound, which informs its safety evaluation as a flavouring agent. inchem.org This NOEL is compared with those of related substances to establish a margin of safety for human intake. inchem.org

The following table presents comparative data from research findings on this compound and related derivatives.

| Compound Name | Key Metabolic Pathway(s) | 90-Day Rat Study NOEL (mg/kg bw/day) | Reference |

| This compound | Expected to be hydrolyzed and/or metabolized to a substituted furoic acid. | 13 | inchem.org |

| Furfural | Oxidation to furoic acid. | 53 | inchem.orgnih.gov |

| 2-Benzofurancarboxaldehyde | Metabolized to a substituted furoic acid. | 25 | inchem.org |

| Methyl 2-methyl-3-furyl disulfide | Expected to undergo reactions involving the disulfide bond. | 1.2 | inchem.org |

| Furfuryl isopropyl sulfide (B99878) | Expected to undergo reactions involving the sulfide bond. | 1.3 | inchem.org |

Exploration of Biological Activities and Pharmacological Potential

Insights from Furan-Based Compounds in Medicinal Chemistry

The versatility of the furan (B31954) scaffold allows for the synthesis of a diverse range of derivatives with potential therapeutic applications. wisdomlib.orgresearchgate.net Researchers have explored various substitutions on the furan ring to modulate and enhance its biological effects. nih.govnih.gov

Furan chalcone (B49325) scaffolds have emerged as a promising class of compounds for urease inhibition. nih.govdntb.gov.ua A study on a series of 1-phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones demonstrated that several of these furan chalcones exhibited significant urease inhibitory activity. nih.govmdpi.com The most potent compounds identified were 1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one and 1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one, which showed greater efficacy than the standard drug thiourea. nih.govdntb.gov.uamdpi.com

Structure-activity relationship (SAR) studies revealed that the presence and position of substituents on the aryl ring attached to the furan moiety play a crucial role in their inhibitory potential. nih.govmdpi.comnih.gov For instance, compounds with dichloro substitutions on the phenyl ring, particularly at the 2,5- and 2-positions, were found to be highly active. nih.govmdpi.comnih.gov In contrast, the presence of a nitro group or certain other substitutions led to decreased or moderate activity. nih.govresearchgate.net Molecular docking studies have further elucidated the binding interactions between these furan chalcone derivatives and the active site of the urease enzyme, supporting the experimental findings. nih.govnih.gov

Table 1: Urease Inhibition Activity of Selected Furan Chalcone Derivatives

| Compound | Substituent on Phenyl Ring | IC50 (µM) | Reference |

|---|---|---|---|

| 1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one | 2',5'-dichloro | 16.13 ± 2.45 | nih.govmdpi.com |

| 1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one | 2'-chloro | 18.75 ± 0.85 | nih.govmdpi.com |

| 1-phenyl-3-[5-(3',4'-dichlorophenyl)-2-furyl]-2-propen-1-one | 3',4'-dichloro | 21.05 ± 3.52 | mdpi.comnih.gov |

| Thiourea (Standard) | - | 21.25 ± 0.15 | mdpi.com |

| 1-phenyl-3-[5-(2'-chloro-6'-fluorophenyl)-2-furyl]-2-propen-1-one | 2'-chloro, 6'-fluoro | 23.09 ± 3.65 | nih.gov |

| 1-phenyl-3-[5-(2',4'-dichlorophenyl)-2-furyl]-2-propen-1-one | 2',4'-dichloro | 33.96 ± 9.61 | mdpi.comnih.gov |

| 1-phenyl-3-[5-(2',4'-dinitrophenyl)-2-furyl]-2-propen-1-one | 2',4'-dinitro | 44.43 ± 6.91 | nih.gov |

| 1-phenyl-3-[5-(3'-nitrophenyl)-2-furyl]-2-propen-1-one | 3'-nitro | 52.64 ± 8.52 | nih.gov |

| 1-phenyl-3-[5-(2'-chloro-5'-nitrophenyl)-2-furyl]-2-propen-1-one | 2'-chloro, 5'-nitro | 90.81 ± 8.99 | nih.govresearchgate.net |

| 1-phenyl-3-[5-(2'-nitrophenyl)-2-furyl]-2-propen-1-one | 2'-nitro | 91.89 ± 2.24 | nih.gov |

IC50 represents the half-maximal inhibitory concentration.

Tuberculosis (TB) remains a major global health threat, necessitating the development of new and effective drugs. frontiersin.org Heterocyclic compounds, including those with furan, thiophene (B33073), and benzofuran (B130515) cores, have been a significant focus in the search for novel anti-tubercular agents. nih.govjuniperpublishers.commdpi.com The structural diversity of these heterocyclic systems allows for the exploration of a wide chemical space to identify potent inhibitors of Mycobacterium tuberculosis. frontiersin.orgjuniperpublishers.com

Several studies have highlighted the potential of furan-containing molecules in anti-TB drug discovery. mdpi.commdpi.com For instance, certain nitrofuran derivatives have shown promising antitubercular activities. aimspress.com Benzofuran and naphthofuran derivatives have also been investigated, with some compounds demonstrating the ability to target essential enzymes in M. tuberculosis, such as salicylate (B1505791) synthase (MbtI). mdpi.comresearchgate.netnih.gov The anti-tubercular activity is often linked to the specific substitution pattern on the heterocyclic ring. researchgate.netresearchgate.net

Beyond urease inhibition and anti-tubercular effects, furan derivatives have been reported to possess a broad spectrum of other biological activities, including anti-inflammatory and anticancer properties. wisdomlib.orgnih.govijabbr.com

Anti-inflammatory Activity: Natural and synthetic furan derivatives have been shown to exhibit anti-inflammatory effects through various mechanisms, such as the suppression of inflammatory mediators like nitric oxide (NO). nih.gov For example, certain benzofuran derivatives have demonstrated significant inhibition of NO production in macrophages. nih.gov Some furan-containing compounds have also been noted for their analgesic properties. ijabbr.com

Anticancer Activity: The furan scaffold is present in numerous compounds with demonstrated anticancer potential. jrespharm.comjst.go.jp Studies have shown that certain furan derivatives can induce cytotoxic effects in various cancer cell lines. jrespharm.commdpi.com For example, new carbohydrazide (B1668358) derivatives bearing a furan moiety have shown significant anticancer effects against human lung cancer cells. jrespharm.comdergipark.org.tr Another study on carbamothioyl-furan-2-carboxamide derivatives also reported significant anticancer activity against several human cancer cell lines. mdpi.com Furthermore, some furan-based derivatives have been found to inhibit tubulin polymerization, a key target in cancer chemotherapy. nih.gov

Table 2: Documented Bioactivities of Furan Derivatives

| Biological Activity | Example Compound Class/Derivative | Key Findings | Reference |

|---|---|---|---|

| Anti-inflammatory | Benzofuran derivatives | Significant inhibition of nitric oxide (NO) production. | nih.gov |

| Anti-inflammatory | Hydrazide-hydrazone derivatives with furan moiety | Demonstrated noteworthy anti-inflammatory properties in a rat model. | ijabbr.com |

| Anticancer | Carbohydrazide derivatives with furan moiety | Showed significant cytotoxic effects on A549 human lung cancer cells. | jrespharm.comdergipark.org.tr |

| Anticancer | Carbamothioyl-furan-2-carboxamide derivatives | Exhibited significant anti-cancer activity against HepG2, Huh-7, and MCF-7 human cancer cell lines. | mdpi.com |

| Anticancer | Furan-based derivatives | Exhibited potent cytotoxic activities against various human cancer cell lines and inhibited tubulin polymerization. | nih.gov |

| Anticancer | Furan and 1,3,4-thiadiazole (B1197879) containing compounds | Showed the highest activities against human liver carcinoma cells. | jst.go.jp |

Role of 2-Phenyl-3-carbethoxyfuran in Sensory Perception Research

Furan derivatives are integral components of food aromas, contributing to a wide range of sensory experiences, from fruity and sweet to meaty and burnt. nih.govresearchgate.net The specific odor and flavor profile of a furan derivative is closely linked to its molecular structure. nih.gov

The relationship between the chemical structure of furan esters and their perceived odor and flavor is a key area of research in food and fragrance chemistry. perfumerflavorist.comnih.govperfumerflavorist.com Subtle changes in the structure of a furan ester, such as the position of substituents or the length of an alkyl chain, can significantly alter its aroma profile. researchgate.net For instance, furan derivatives can elicit caramel-like, sweet, fruity, nutty, or meaty odor impressions. nih.govresearchgate.net

Studies have shown that the presence of a sulfur atom in the molecule can influence whether a furan derivative has a "meaty" or "fruity" aroma. nih.gov For example, isoamyl 4-(2-furan)butyrate is described as having a sweet-buttery, fruity, and caramel-like aroma. nih.gov The oxidation of certain precursors can lead to the formation of furan derivatives with specific flavor characteristics. acs.orgresearchgate.net

Furan derivatives can act as aroma modifiers and enhancers in various food products. mdpi.comgoogle.com They are often formed during thermal processing through the Maillard reaction and caramelization, contributing significantly to the final flavor profile. beefresearch.org The interaction of furan derivatives with other volatile compounds can lead to the creation of complex and desirable aromas. mdpi.com

For example, in dried mackerel floss, the formation of furan derivatives was positively correlated with the presence of ethyl acetate, which enhances the solubility of furan precursors. mdpi.com The thermal degradation of carbohydrates and amino acids is a primary pathway for the formation of many flavor-active furans. nih.gov Understanding these formation mechanisms is crucial for controlling and optimizing the flavor of processed foods.

In Silico Approaches for Drug Discovery and Bioactivity Prediction

In modern drug discovery, in silico methodologies are indispensable for rapidly screening compounds, predicting their biological activities, and evaluating their potential as therapeutic agents before committing to expensive and time-consuming laboratory synthesis and testing. These computational tools leverage the chemical structure of a molecule, such as this compound, to forecast its pharmacological profile, including interactions with biological targets, pharmacokinetic properties, and potential toxicity. For furan and phenyl-containing derivatives, a variety of computational approaches have been successfully employed to guide drug development.

One of the primary in silico techniques is molecular docking , which predicts how a ligand (the compound) binds to the active site of a biological target, such as an enzyme or receptor. nih.govplos.orgnih.gov This method calculates the binding affinity and analyzes the specific interactions, like hydrogen bonds and hydrophobic interactions, between the compound and the target's amino acid residues. nih.govtbzmed.ac.ir For instance, studies on 2-phenyl-benzofuran-3-carboxamide derivatives identified them as potent inhibitors of Sortase A, a key enzyme in Gram-positive bacteria, with molecular docking revealing a binding pattern similar to the natural substrate. nih.gov Similarly, docking studies have been crucial in evaluating 4-phenyl-2-quinolone derivatives as potential anticancer agents by examining their fit within the colchicine-binding pocket of tubulin. These computational models are often well-correlated with experimental results. tbzmed.ac.ir

Another critical in silico assessment involves the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govplos.orgbohrium.com These predictions are vital for determining a compound's drug-likeness and potential for oral bioavailability. nih.govplos.orgresearchgate.net Online tools and servers like SwissADME and pkCSM are frequently used to calculate key pharmacokinetic parameters from a compound's structure. bohrium.comnih.gov For various furan-containing hybrids, in silico ADMET studies have successfully validated their potential for good oral bioavailability and have been used to flag potential toxicity issues early in the discovery process. nih.govplos.orgresearchgate.net This pre-screening helps to prioritize compounds that are more likely to succeed in clinical trials.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational tool. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govneliti.comnih.gov These models can predict the activity of new, unsynthesized compounds based on their structural features. nih.gov For derivatives containing phenyl and furan rings, QSAR analyses have shown that factors like hydrophobicity, aromaticity, and the presence of specific substituent groups are crucial for their inhibitory activity against various targets. nih.gov

Furthermore, broad-spectrum bioactivity prediction can be achieved using tools like PASS (Prediction of Activity Spectra for Substances) Online. mdpi.comakosgmbh.dezenodo.org By comparing the structure of a query compound against a large database of known bioactive substances, PASS can predict thousands of potential biological activities, including pharmacological effects and mechanisms of action, with a high degree of accuracy. akosgmbh.dezenodo.orgway2drug.com This allows researchers to identify new therapeutic possibilities for existing compounds or to prioritize novel structures for specific biological screening. mdpi.comzenodo.org For example, the PASS tool has been used to computationally predict the anti-inflammatory and anti-arthritic activities of newly synthesized furan hybrid molecules. mdpi.com

The table below summarizes the application of these in silico methods to analogs and derivatives containing phenyl or furan moieties, illustrating the predictive power of these computational approaches.

Table 1: Examples of In Silico Bioactivity Predictions for Phenyl/Furan Derivatives

| Compound Class | In Silico Method | Biological Target/Property | Predicted Outcome | Reference |

|---|---|---|---|---|

| Phenyl and Furan Thiazole Schiff Bases | Molecular Docking & ADMET | Bacterial Receptors | Stable binding in receptor sites; Good oral bioavailability | nih.govplos.org |